molecular formula C7H12F3NO2 B13962218 (R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol

(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol

Cat. No.: B13962218
M. Wt: 199.17 g/mol
InChI Key: MZWAPVNFADCKSA-ZCFIWIBFSA-N
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Description

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol is a chiral compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with an ethanol derivative to form the desired product.

Industrial Production Methods

Industrial production methods for ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.

    Substitution: The trifluoromethyl group or other substituents on the pyrrolidine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol moiety may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its properties may be exploited in the development of new materials with desired characteristics, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a tool to study various biological processes and interactions, given its ability to interact with specific molecular targets.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the pyrrolidine ring and ethanol moiety contribute to its overall stability and reactivity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)propanol: Similar structure but with a propanol moiety instead of ethanol.

    ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)butanol: Similar structure but with a butanol moiety instead of ethanol.

    ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)pentanol: Similar structure but with a pentanol moiety instead of ethanol.

Uniqueness

®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanol stands out due to its specific combination of a trifluoromethyl group, pyrrolidine ring, and ethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanol

InChI

InChI=1S/C7H12F3NO2/c8-7(9,10)11-2-1-6(5-11)13-4-3-12/h6,12H,1-5H2/t6-/m1/s1

InChI Key

MZWAPVNFADCKSA-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(C[C@@H]1OCCO)C(F)(F)F

Canonical SMILES

C1CN(CC1OCCO)C(F)(F)F

Origin of Product

United States

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